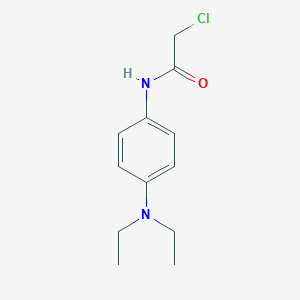

2-Chloro-N-(4-(diethylamino)phenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[4-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-3-15(4-2)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMFUUOPDUHKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-N-(4-(diethylamino)phenyl)acetamide basic properties

An In-depth Technical Guide to 2-Chloro-N-(4-(diethylamino)phenyl)acetamide: Core Properties and Applications

Authored by Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of this compound. This compound is a key intermediate in various synthetic pathways, particularly in the development of dyes and potentially bioactive molecules. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to ensure scientific integrity and practical applicability.

Chemical Identity and Molecular Structure

This compound is a substituted acetamide featuring a chloroacetyl group attached to an N,N-diethyl-p-phenylenediamine core. This structure imparts a unique combination of reactivity, making it a versatile building block in organic synthesis.

-

IUPAC Name : 2-chloro-N-[4-(diethylamino)phenyl]acetamide[1]

-

Synonyms : 2-Chloro-N-(4-diethylamino-phenyl)-acetamide, AKOS BBS-00003903[2]

-

CAS Number : 125983-31-5[3]

The molecule's structure consists of an electron-rich aromatic ring, due to the activating diethylamino group, and a reactive electrophilic site at the carbon-bearing chlorine atom.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its suitability for specific applications, including reaction conditions, solvent selection, and storage.

| Property | Value | Source(s) |

| Molecular Weight | 240.73 g/mol | [1][2][4] |

| Boiling Point | 417.7°C at 760 mmHg | [5] |

| Density | 1.174 g/cm³ | [5] |

| Flash Point | 206.4°C | [5] |

| Vapor Pressure | 3.48E-07 mmHg at 25°C | [5] |

| Refractive Index | 1.587 | [5] |

| Solubility | Expected to have moderate solubility in organic solvents (e.g., ethanol, DMSO) and lower solubility in water. | [6] |

Expert Insights: The presence of the diethylamino group, a polar tertiary amine, along with the amide linkage, suggests some affinity for polar solvents. However, the overall structure, dominated by the phenyl ring and ethyl groups, results in lower solubility in water.[6] Solubility can be influenced by pH; protonation of the tertiary amine under acidic conditions would increase aqueous solubility.

Synthesis Protocol

The primary synthesis route for this compound is the acylation of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction. A similar synthesis is well-documented for the N,N-dimethyl analogue.[7]

Experimental Workflow: Acylation Reaction

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from a standard procedure for analogous compounds and should be performed by qualified personnel in a fume hood.[7][8]

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diethyl-p-phenylenediamine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Cooling : Place the flask in an ice-water bath and cool the solution to approximately 0°C. Causality: This initial cooling is crucial to manage the exothermic nature of the acylation reaction and prevent potential side reactions.

-

Addition of Acylating Agent : Add chloroacetyl chloride (1.0 equivalent), dissolved in a small amount of DCM, dropwise to the stirred solution over 15-30 minutes.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours.

-

Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[7]

-

Work-up : Upon completion, the solvent is typically removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, often as an oily residue or solid.[7]

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography if necessary.

Chemical Reactivity and Applications

The utility of this compound stems from its distinct reactive sites, making it a valuable intermediate.

-

Nucleophilic Substitution : The α-chloro group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of various functional groups (e.g., amines, thiols, azides), which is a common strategy in the synthesis of more complex molecules, including potential pharmaceuticals.[8]

-

Aromatic Ring Chemistry : The diethylamino group is a strong activating group, making the aromatic ring electron-rich. This facilitates electrophilic aromatic substitution reactions. This property is particularly exploited in the synthesis of azo dyes, where the ring acts as an effective coupling component with diazonium salts.[9]

-

Amide Functionality : The amide bond is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.

Primary Applications:

-

Dye Intermediate : It serves as a precursor in the production of azo dyes.[9]

-

Pharmaceutical and Bioactive Compound Synthesis : The chloroacetamide moiety is a common pharmacophore and a versatile handle for chemical modification. Related phenylacetamide structures have been investigated for a range of biological activities, including potential antidepressant, antimicrobial, and anti-inflammatory properties.[8][9][10]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The safety information for structurally similar compounds indicates it should be treated as an irritant.[11][12]

Hazard Identification:

-

May be harmful if swallowed or in contact with skin.[13]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[3][15] If working with fine powder, use a dust mask or ensure adequate ventilation.[11]

-

Ventilation : Use only in a well-ventilated area, preferably within a chemical fume hood.[13][15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

-

First-Aid Measures :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[14][15]

-

Skin : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[13][15]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[13][15]

-

Ingestion : Rinse mouth and call a poison center or doctor if you feel unwell.[13][15]

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.[14][15]

References

- 2-Chloro-N-(4-diethylamino-phenyl)-acetamide | C12H17ClN2O | CID 237734 - PubChem. (n.d.). PubChem.

- 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide - MySkinRecipes. (n.d.). MySkinRecipes.

- 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide | C12H17ClN2O3S | CID 2362577 - PubChem. (n.d.). PubChem.

- Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide - PrepChem.com. (n.d.). PrepChem.com.

- 2-chloro-N-(4-ethoxyphenyl)acetamide - Solubility of Things. (n.d.). Solubility of Things.

- 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. (n.d.). PubChem.

- Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10. [Link]

- Synthesis of 2-chloro-N-(substituted)phenylacetamide and... - ResearchGate. (n.d.). ResearchGate.

- Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.

Sources

- 1. 2-Chloro-N-(4-diethylamino-phenyl)-acetamide | C12H17ClN2O | CID 237734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]

- 3. 125983-31-5 Cas No. | 2-Chloro-N-(4-diethylamino-phenyl)-acetamide | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide [myskinrecipes.com]

- 10. ijpsr.info [ijpsr.info]

- 11. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]

- 12. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide

This guide provides a comprehensive overview of the synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a key intermediate in the production of various dyes and pharmaceutical compounds.[1] The electron-rich diethylamino-substituted phenyl ring makes it a valuable component in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations.

Foundational Principles and Mechanistic Overview

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. The primary amine of N,N-diethyl-p-phenylenediamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

The Core Reaction: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established mechanism. The lone pair of electrons on the nitrogen atom of the primary amine group in N,N-diethyl-p-phenylenediamine initiates a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the chloride ion as a leaving group and the formation of the amide bond. The presence of a base is often crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Key Reagents and Their Roles

-

N,N-diethyl-p-phenylenediamine: This compound serves as the nucleophilic component. The diethylamino group is an electron-donating group, which increases the nucleophilicity of the primary amine, facilitating the reaction.

-

Chloroacetyl Chloride: As an acyl chloride, it is a highly reactive acylating agent. The presence of the electron-withdrawing chlorine atom on the acetyl group further enhances the electrophilicity of the carbonyl carbon.

-

Solvent: A suitable aprotic solvent is required to dissolve the reactants and facilitate the reaction without participating in it. Dichloromethane or glacial acetic acid are common choices.[2][3]

-

Base (Optional but Recommended): A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl produced. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Synthesis Protocol

This section details a proven, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| N,N-diethyl-p-phenylenediamine | C10H16N2 | 164.25 | (Specify amount) |

| Chloroacetyl Chloride | C2H2Cl2O | 112.94 | (Specify molar equivalent) |

| Dichloromethane (DCM), anhydrous | CH2Cl2 | 84.93 | (Specify volume) |

| Triethylamine | (C2H5)3N | 101.19 | (Specify molar equivalent) |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-diethyl-p-phenylenediamine and triethylamine in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic nature of the reaction.

-

Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[2][4]

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Safety and Handling Precautions

Both chloroacetyl chloride and N,N-diethyl-p-phenylenediamine are hazardous materials and must be handled with appropriate safety measures.

Chloroacetyl Chloride

-

Hazards: Chloroacetyl chloride is highly corrosive, toxic if inhaled or swallowed, and causes severe skin and eye burns.[5][6][7] It reacts violently with water.[8]

-

Handling: Always handle chloroacetyl chloride in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] An emergency shower and eyewash station should be readily accessible.[6][7]

-

Spills: In case of a spill, evacuate the area and cover the spill with a dry absorbent material like sand or soda ash.[5][7] Do not use water.[5][9]

N,N-diethyl-p-phenylenediamine

-

Hazards: This compound is toxic if swallowed and can cause skin and eye irritation.[10]

-

Handling: Handle in a fume hood, wearing appropriate PPE.[10] Avoid breathing dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[10]

Analytical Characterization

To confirm the identity and purity of the synthesized product, various analytical techniques can be employed.

| Analytical Technique | Purpose | Expected Results |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity | A single spot with a specific Rf value in a given solvent system. |

| Melting Point | Determine purity | A sharp melting point range consistent with the literature value. |

| Infrared (IR) Spectroscopy | Identify functional groups | Characteristic peaks for N-H stretching, C=O stretching (amide), and C-Cl stretching.[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the chemical structure | Specific chemical shifts and coupling patterns for the aromatic and aliphatic protons. |

| Mass Spectrometry (MS) | Determine the molecular weight | A molecular ion peak corresponding to the mass of the product.[4] |

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By adhering to the outlined protocols and safety precautions, researchers can confidently and safely produce this valuable chemical intermediate. The provided mechanistic insights and analytical guidance further support the successful execution and validation of the synthesis.

References

- ChemTrack.org. (n.d.). Safety Guideline.

- Actylis Lab Solutions. (2010, June 10). Chloroacetyl Chloride MSDS.

- NJ.gov. (n.d.). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.

- CAMEO Chemicals - NOAA. (n.d.). CHLOROACETYL CHLORIDE.

- Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate.

- Fisher Scientific. (2010, May 21). N,N-Diethyl-p-phenylenediamine - SAFETY DATA SHEET.

- CAMEO Chemicals - NOAA. (n.d.). N,N-DIETHYL-P-PHENYLENEDIAMINE.

- ChemicalBook. (n.d.). 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis.

- PrepChem.com. (n.d.). Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N,N-Diethyl-1,4-phenylenediamine.

- MedChemExpress. (n.d.). N,N-Diethyl-p-phenylenediamine Sulfate | Biochemical Reagent.

- Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

- ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and....

- MySkinRecipes. (n.d.). 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide.

Sources

- 1. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide [myskinrecipes.com]

- 2. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. chemtrack.org [chemtrack.org]

- 6. actylislab.com [actylislab.com]

- 7. nj.gov [nj.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-N-(4-(diethylamino)phenyl)acetamide

CAS Number: 125983-31-5

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Chloro-N-(4-(diethylamino)phenyl)acetamide is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical entities. Its structure, featuring a reactive chloroacetyl group and a nucleophilic diethylamino-substituted phenyl ring, makes it a valuable building block for researchers in medicinal chemistry, materials science, and industrial dye production. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, applications, and safety protocols, tailored for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established scientific literature and aim to facilitate the effective and safe utilization of this compound in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 125983-31-5 | [1] |

| Molecular Formula | C₁₂H₁₇ClN₂O | [2] |

| Molecular Weight | 240.73 g/mol | [2] |

| IUPAC Name | 2-chloro-N-[4-(diethylamino)phenyl]acetamide | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not precisely reported, but related chloroacetanilides have melting points ranging from 136-139 °C.[3] | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| InChI Key | JZMFUUOPDUHKBZ-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism

The most common and straightforward method for the synthesis of this compound is the chloroacetylation of N,N-diethyl-p-phenylenediamine. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

The synthesis proceeds by the reaction of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride. A base, such as sodium acetate or a tertiary amine, is often added to neutralize the hydrochloric acid byproduct.

Caption: General synthesis scheme for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

N,N-diethyl-p-phenylenediamine

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Ice

-

Water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-diethyl-p-phenylenediamine in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution via a dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker containing a solution of sodium acetate in water to neutralize the excess acid and precipitate the product.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Dry the purified product under vacuum to obtain this compound as a solid.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the diethylamino group (triplet and quartet), the aromatic protons, the NH proton of the amide, and the singlet for the CH₂Cl group.

-

¹³C NMR: The carbon NMR spectrum will exhibit resonances for the aliphatic carbons of the diethylamino group, the aromatic carbons, the carbonyl carbon of the amide, and the carbon of the CH₂Cl group. For a similar compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide, the CH₂ carbon appears at approximately 43.42 ppm and the carbonyl carbon at 164.76 ppm.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide (amide I band), and the C-Cl stretching. For a related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide, these bands are observed at 3200 cm⁻¹ (N-H) and 1640 cm⁻¹ (C=O).[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Intermediate in Pharmaceutical Synthesis

Chloroacetamides are important precursors in the synthesis of various biologically active heterocyclic compounds and other pharmaceutical agents.[5][6] The chloroacetyl group can react with a variety of nucleophiles (amines, thiols, etc.) to introduce new functional groups and build more complex molecular architectures. A notable example is the synthesis of the local anesthetic lidocaine, which involves the reaction of a chloroacetamide intermediate with diethylamine.[7][8][9] While the direct precursor to lidocaine is 2-chloro-N-(2,6-dimethylphenyl)acetamide, the synthetic principles are directly applicable to this compound for the generation of lidocaine analogues and other bioactive molecules.

Precursor for Dyes and Pigments

The presence of the electron-donating diethylamino group on the phenyl ring makes this compound a valuable intermediate in the synthesis of azo dyes.[10][11][12][13] The amino group activates the aromatic ring, facilitating electrophilic substitution reactions, such as coupling with diazonium salts, to produce intensely colored compounds. These dyes find applications in the textile industry for dyeing synthetic fabrics like polyester.[14]

The general workflow for the synthesis of a disperse dye using this intermediate is outlined below.

Caption: Workflow for the synthesis of a disperse dye.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is not extensively documented, information from related chloroacetamides should be considered.

-

General Hazards: Chloroacetamides are generally considered irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound, with its CAS number 125983-31-5, is a valuable and versatile chemical intermediate. Its straightforward synthesis and the high reactivity of the chloroacetyl group make it a key building block in the development of new pharmaceuticals, particularly in the synthesis of heterocyclic compounds and analogues of existing drugs. Furthermore, its role as a precursor in the dye industry highlights its industrial relevance. Researchers and scientists utilizing this compound should adhere to the safety guidelines outlined in this guide to ensure safe and effective handling in the laboratory. A comprehensive understanding of its properties and reactivity will undoubtedly facilitate innovation in various fields of chemical science.

References

- PubChem. 2-Chloro-N-(4-diethylamino-phenyl)-acetamide.

- Otutu, J. O. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096.

- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- Prajapati, et al. (2014). Disperse dyes: Synthesis of 2,4′-dichloro diphenyl ether 4-(aryl azo) dyes and their application to polyester fabric. Journal of the Serbian Chemical Society, 79(10), 1279-1287.

- Prajapati, A. K., & Patel, N. K. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5868-5873.

- IS MUNI. 2. Lidocaine. Masaryk University. [Link]

- PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide.

- Chem 302L / Su07 The Synthesis of Lidocaine. University of San Diego. [Link]

- Synthesis of Lidocaine. [Link]

- Otutu, J. O., et al. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert.

- Al-Ayed, A. S., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules, 28(14), 5489.

- Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081.

- University of East Anglia. Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. [Link]

Sources

- 1. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]

- 2. 2-Chloro-N-(4-diethylamino-phenyl)-acetamide | C12H17ClN2O | CID 237734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 7. is.muni.cz [is.muni.cz]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ijirset.com [ijirset.com]

- 12. scialert.net [scialert.net]

- 13. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ftstjournal.com [ftstjournal.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a valuable intermediate in synthetic organic chemistry and a potential building block in drug discovery. The guide delves into the molecule's structural features, physicochemical properties, a detailed synthesis protocol, and in-depth analysis of its spectral data. Furthermore, it explores the mechanistic underpinnings of its synthesis and its reactivity, particularly as a covalent modifier of biological nucleophiles. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

This compound, belonging to the class of N-aryl 2-chloroacetamides, is a versatile bifunctional molecule. It incorporates a reactive chloroacetyl group, a well-known electrophilic "warhead," and a diethylaminophenyl moiety, which can modulate the compound's electronic properties and solubility. The inherent reactivity of the C-Cl bond makes this compound a key precursor for the synthesis of a wide range of more complex molecules through nucleophilic substitution reactions.[1] In the realm of medicinal chemistry, chloroacetamides are recognized for their ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine, leading to irreversible inhibition of enzyme activity.[2] This guide aims to provide a detailed technical resource on the synthesis, characterization, and chemical behavior of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, application in reactions, and for its purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇ClN₂O | [3] |

| Molecular Weight | 240.73 g/mol | [3] |

| IUPAC Name | 2-chloro-N-[4-(diethylamino)phenyl]acetamide | PubChem |

| CAS Number | 125983-31-5 | ChemicalBook |

| Appearance | Expected to be a solid at room temperature | [2] |

| Melting Point | Not available for the free base. Related compounds like 2-chloro-N-(2,6-diethylphenyl)acetamide have a melting point of 135-136 °C.[2] | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chloroacetylation of N,N-diethyl-p-phenylenediamine. This reaction involves the nucleophilic attack of the primary amine of the phenylenediamine on the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amino group of N,N-diethyl-p-phenylenediamine attacks the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base is often used to neutralize the hydrochloric acid byproduct.[4][5]

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of similar N-aryl chloroacetamides.[6]

Materials:

-

N,N-diethyl-p-phenylenediamine

-

Chloroacetyl chloride

-

Triethylamine or an aqueous base (e.g., sodium bicarbonate)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diethyl-p-phenylenediamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis.

Structural Elucidation and Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on its molecular structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and ethyl protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Amide Proton (NH): A broad singlet, typically in the range of δ 8.0-9.5 ppm. Its chemical shift can be concentration and solvent dependent.

-

Chloromethyl Protons (CH₂Cl): A sharp singlet around δ 4.2 ppm.

-

Ethyl Protons (N(CH₂CH₃)₂): A quartet around δ 3.3 ppm for the methylene protons and a triplet around δ 1.1 ppm for the methyl protons, indicating the free rotation of the ethyl groups.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), consistent with a 1,4-disubstituted benzene ring.

-

Chloromethyl Carbon (CH₂Cl): A signal around δ 43 ppm.

-

Ethyl Carbons (N(CH₂CH₃)₂): Two signals, one for the methylene carbons around δ 44 ppm and one for the methyl carbons around δ 12 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹, characteristic of a secondary amide.

-

C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1660-1680 cm⁻¹.

-

N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-N Stretch: Bands associated with the aromatic amine and the amide linkage.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z 240, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 (m/z 242) with an intensity of approximately one-third of the M⁺ peak is expected.

-

Fragmentation: Common fragmentation pathways would include the loss of the chlorine atom, cleavage of the C-C bond between the carbonyl group and the chloromethyl group, and fragmentation of the diethylamino group. A prominent fragment would be expected from the loss of the CH₂Cl group (m/z 49/51).

Reactivity and Applications

The primary site of reactivity in this compound is the electrophilic carbon atom of the chloroacetyl group. This makes the compound an excellent substrate for Sₙ2 reactions with a variety of nucleophiles.[5]

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by nucleophiles such as amines, thiols, and alcohols to form new C-N, C-S, and C-O bonds, respectively. This reactivity is the foundation for its use as a synthetic intermediate.

Application as a Covalent Modifier

In the context of drug discovery, the chloroacetamide moiety is a well-established "warhead" for the targeted covalent inhibition of proteins. It can react with the nucleophilic thiol group of cysteine residues in enzyme active sites, forming a stable thioether linkage and leading to irreversible inhibition.[2] The diethylaminophenyl portion of the molecule can be tailored to enhance binding affinity and selectivity for the target protein. The kinetics of the reaction with thiols, such as cysteine, are pH-dependent, with the reaction rate increasing at higher pH values where the thiol is deprotonated to the more nucleophilic thiolate.[1][7]

Caption: Covalent modification of a cysteine residue.

Safety and Handling

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or vapors.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a molecule with significant potential in both synthetic chemistry and drug development. Its straightforward synthesis, coupled with the versatile reactivity of the chloroacetyl group, makes it a valuable building block for creating more complex molecular architectures. The ability of the chloroacetamide moiety to act as a covalent modifier for proteins underscores its importance in the design of targeted therapeutics. This technical guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, offering a solid foundation for researchers and scientists working with this and related compounds.

References

- BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem.

- Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584.

- Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418-425.

- Singh, P., & Kumar, A. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 534-541.

- Kumar, A., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 185-203.

- Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 534-541.

- Sigma-Aldrich. (2024).

- PubChem. (n.d.). 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide.

- ResearchGate. (2021). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU.

- Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 534-541.

- Fisher Scientific. (2024).

- PrepChem. (n.d.). a. Preparation of 2-chloro-N-phenylacetamide.

- Fisher Scientific. (2011).

- RSC Publishing. (2021). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 19(42), 9225-9233.

- Thermo Fisher Scientific. (2009).

- PubMed. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418-425.

- Fisher Scientific. (2011).

- Chemos GmbH&Co.KG. (n.d.).

- University of Arizona. (n.d.).

- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.

- PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.

- NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-.

- University of California, Irvine. (n.d.). 1H NMR Chemical Shifts (δ, ppm).

- NIH. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- NIST. (n.d.). Acetamide, 2-chloro-N,N-diethyl-.

- ResearchGate. (2008). 2-Chloro-N,N-diphenylacetamide.

- BenchChem. (2025).

- ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and....

- ACD/Labs. (n.d.).

- Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

- ChemicalBook. (n.d.). N,N-Diethyl-1,4-phenylenediamine synthesis.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR.

- ChemicalBook. (n.d.). 2-Chloro-N,N-diethylacetamide(2315-36-8) 1H NMR spectrum.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 2-Chloro-N-phenylacetamide(587-65-5) IR Spectrum.

- NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-.

- ResearchGate. (n.d.). Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine.

- CASPRE. (n.d.). 13C NMR Predictor.

Sources

- 1. scispace.com [scispace.com]

- 2. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]

- 4. Solved Please explain each step in the mechanism the | Chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study of the kinetics of the reaction between thiol compounds and chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Putative Mechanism of Action and Research Framework for 2-Chloro-N-(4-(diethylamino)phenyl)acetamide

Abstract: 2-Chloro-N-(4-(diethylamino)phenyl)acetamide is a small molecule belonging to the chloroacetamide class of compounds. While its synthesis and basic chemical properties are established, its specific biological mechanism of action remains largely uncharacterized in publicly accessible literature. This technical guide synthesizes the available information on its chemical nature, the synthesis process, and the documented biological activities of structurally analogous compounds. Based on this analysis, we present several putative mechanisms of action, focusing on its potential as a covalent inhibitor of enzyme activity. Critically, this document provides a comprehensive, field-proven experimental framework for researchers to systematically investigate, identify, and validate the molecular targets and biological effects of this compound. The protocols and workflows described herein are designed to serve as a foundational guide for drug development professionals and academic scientists aiming to elucidate the pharmacological profile of this compound.

Introduction and Current Knowledge Gap

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an α-chloro group introduces a reactive electrophilic site, suggesting a potential for covalent interaction with biological nucleophiles. This compound combines this reactive chloroacetamide moiety with an electron-rich N,N-diethylaminophenyl group. This specific combination is primarily documented in chemical supplier catalogs and in literature describing its use as a synthetic intermediate, particularly in the production of dyes.[1]

Despite the known biological activities of related chloroacetamides, which range from antimicrobial to anti-inflammatory effects, a significant knowledge gap exists regarding the specific mechanism of action for this compound.[2][3] This guide aims to bridge this gap by providing a dual-perspective analysis: first, by hypothesizing potential mechanisms based on chemical structure and analog data, and second, by presenting a detailed, actionable research plan to empirically determine its biological function.

Synthesis and Physicochemical Characterization

The synthesis of this compound is typically achieved through a straightforward nucleophilic acyl substitution. The primary amine of N,N-diethyl-p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Synthesis Protocol

This protocol is adapted from standard procedures for the acylation of anilines.[4][5]

Materials:

-

N,N-diethyl-p-phenylenediamine

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (Et3N) or another non-nucleophilic base

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N,N-diethyl-p-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive acyl chloride.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture over 15-20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.[4]

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Physicochemical Properties

The following data provides key identifiers and computed properties for the molecule.

| Property | Value | Source |

| Molecular Formula | C12H17ClN2O | [6] |

| Molecular Weight | 240.73 g/mol | [6] |

| IUPAC Name | 2-chloro-N-[4-(diethylamino)phenyl]acetamide | [6] |

| CAS Number | 125983-31-5 | [6] |

| SMILES | CCN(CC)C1=CC=C(C=C1)NC(=O)CCl | [6] |

| Complexity | 211 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Putative Mechanisms of Action Based on Analog Data

While direct evidence is lacking, the chemical structure allows for the formulation of several evidence-based hypotheses regarding its mechanism of action.

Hypothesis 1: Covalent Inactivation of Bacterial Enzymes

The most prominent feature of the molecule is the α-chloroacetamide group. This is a classic electrophilic "warhead" capable of undergoing nucleophilic substitution with amino acid residues in proteins, such as the thiol group of cysteine or the imidazole of histidine. This covalent and often irreversible binding can lead to enzyme inhibition.

-

Supporting Evidence: A study on the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated antibacterial activity against Klebsiella pneumoniae, with in-silico modeling suggesting it acts on penicillin-binding proteins.[7] Other research has broadly shown that 2-chloro-N-aryl acetamide derivatives possess significant antibacterial and antifungal activity.[2][8] The addition of the chlorine atom has been shown to be critical for the antimicrobial activity of some acetamides.[7]

Hypothesis 2: Inhibition of Cyclooxygenase (COX) Enzymes

The N-phenylacetamide core is found in various anti-inflammatory drugs. Derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated as potential analgesic agents through the inhibition of COX-1 and COX-2 enzymes.[3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

-

Supporting Evidence: Molecular docking studies of related acetamide derivatives have shown favorable binding interactions within the active sites of COX enzymes.[3] While the substitution pattern on the phenyl ring is different, the shared scaffold suggests this is a plausible, albeit weaker, hypothesis that warrants investigation.

Hypothesis 3: Central Nervous System (CNS) Activity

Phenylacetamide derivatives have also been explored for their potential as antidepressant agents.[5] The mechanism for these compounds often involves the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of neurotransmitters like serotonin and dopamine.

-

Supporting Evidence: A study designing novel phenylacetamides found several compounds with potent antidepressant activity in animal models.[5] The lipophilicity and structural features of this compound may allow it to cross the blood-brain barrier, making CNS targets a theoretical possibility.

Caption: Hypothesized mechanisms of action and their potential outcomes.

Experimental Framework for Mechanism of Action Elucidation

To move from hypothesis to empirical validation, a structured, multi-tiered experimental approach is required. The following workflows provide self-validating systems for researchers.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial step is to perform broad screening to identify which, if any, of the primary hypotheses are viable.

Protocol: Phenotypic Screening Panel

-

Antimicrobial Activity:

-

Objective: To determine if the compound has activity against a range of microbes.

-

Method: Perform Minimum Inhibitory Concentration (MIC) assays using the broth microdilution method according to CLSI guidelines.

-

Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and a fungal species (e.g., Candida albicans).

-

-

Anti-inflammatory Activity:

-

Objective: To assess inhibition of key inflammatory enzymes.

-

Method: Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits (fluorometric or colorimetric).

-

Control: Use a known non-selective NSAID (e.g., Diclofenac) as a positive control.

-

-

Cytotoxicity:

-

Objective: To determine the compound's general toxicity to mammalian cells.

-

Method: Perform an MTT or similar cell viability assay on a standard cell line (e.g., HEK293, HepG2). This provides a therapeutic window, comparing antimicrobial/anti-inflammatory IC50 to cytotoxic IC50.

-

Tier 2: Target Identification and Validation

If significant activity is observed in Tier 1 (e.g., potent antimicrobial effect), the next phase is to identify the specific molecular target(s).

Protocol: Covalent Target Identification via Chemical Proteomics This workflow is predicated on the hypothesis that the chloroacetamide moiety acts as a covalent binder.

-

Probe Synthesis: Synthesize an analog of the compound that incorporates a "clickable" tag, such as a terminal alkyne or azide. This tag will be used for downstream visualization and enrichment.

-

Cell Lysate Labeling: Incubate the tagged compound with lysate from the target organism (e.g., S. aureus). The compound will covalently bind to its protein targets.

-

Click Chemistry: Add the corresponding fluorescent dye or biotin tag with a "click" handle (e.g., Azide-AlexaFluor 488 or Azide-Biotin). This will attach the reporter tag to the compound-protein adduct.

-

Visualization & Enrichment:

-

Visualization: Separate the labeled proteome by SDS-PAGE and visualize labeled proteins using a gel imager. This provides a "fingerprint" of target engagement.

-

Enrichment: For biotin-tagged proteins, use streptavidin beads to pull down the protein targets.

-

-

Mass Spectrometry: Digest the enriched proteins with trypsin and identify them using LC-MS/MS. This provides a list of candidate protein targets for the compound.

-

Validation: Validate top candidates by performing in vitro enzymatic assays with the purified candidate protein and the original, untagged compound.

Tier 2 Experimental Workflow Diagram

Caption: Workflow for covalent target identification using chemical proteomics.

Conclusion

While the precise mechanism of action for this compound is not currently defined in scientific literature, its chemical structure provides strong, rational starting points for investigation. The reactive α-chloroacetamide moiety points towards a mechanism involving covalent modification of protein targets, a strategy employed by numerous successful drugs. The documented bioactivities of analogous compounds suggest that antimicrobial and anti-inflammatory pathways are the most promising areas for initial screening.

The experimental framework detailed in this guide provides a clear and robust pathway for any research team to systematically elucidate the compound's mechanism of action. By beginning with broad phenotypic screening and progressing to sophisticated chemical proteomics for target identification, researchers can effectively characterize the pharmacological profile of this compound, potentially uncovering a novel therapeutic agent.

References

- PrepChem.com. Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide.

- MySkinRecipes. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide.

- Katke, S.A. et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(1).

- Suryawanshi, M. R. et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10.

- PubChem. This compound. National Center for Biotechnology Information.

- ResearchGate. Synthesis of 2-chloro-N-(substituted)phenylacetamide...

- Khan, A. et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6).

- Cordeiro, L. V. et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Journal of Biomaterials and Nanobiotechnology, 11(4), 269-284.

- IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 4(5).

Sources

- 1. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide [myskinrecipes.com]

- 2. ijpsr.info [ijpsr.info]

- 3. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 4. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-(4-diethylamino-phenyl)-acetamide | C12H17ClN2O | CID 237734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irejournals.com [irejournals.com]

An In-Depth Technical Guide to the Solubility of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide

This guide provides a comprehensive technical overview of the solubility of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. Understanding the solubility of a compound is a critical first step in the formulation of therapeutic agents and the design of chemical syntheses. This document outlines the theoretical and practical aspects of determining the solubility of this specific acetamide derivative.

Introduction: The Critical Role of Solubility in Drug Development

The bioavailability of an orally administered drug is fundamentally linked to its aqueous solubility and its permeability across the intestinal membrane. For a compound like this compound, which holds potential as a synthetic intermediate in medicinal chemistry, characterizing its solubility is paramount. Poor solubility can lead to challenging formulations, low absorption, and ultimately, the failure of a promising drug candidate. Therefore, a thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise but a cornerstone of successful drug development.

Derivatives of acetamide are explored for a range of biological activities.[1] The structural features of this compound—specifically the chloroacetamide group and the diethylamino-substituted phenyl ring—suggest a compound with moderate polarity. The presence of the diethylamino group, a tertiary amine, implies that the compound's solubility will be pH-dependent.

Physicochemical Properties and Predicted Solubility Profile

This compound is an organic compound featuring an amide functional group, a chlorinated alkyl chain, and a substituted aromatic ring. Based on the general principles of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in organic solvents compared to aqueous media. The non-polar phenyl ring and the diethylamino group contribute to its hydrophobic character, while the amide and chloro groups introduce some polarity.

Compounds of a similar acetamide class are generally found to be soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with lower solubility in water.[2] The solubility is influenced by factors such as temperature, pH, and the specific solvent used.[2]

Estimated Solubility of this compound

While specific experimental data for this compound is not widely available in the literature, we can estimate its solubility based on structurally similar compounds like N-phenylacetamide (acetanilide). It is crucial to note that these are estimations and should be confirmed by experimental analysis.

| Solvent | Solvent Classification | Estimated Solubility at 25°C ( g/100 mL) | Rationale for Estimation |

| Water | Protic, Polar | Low (<0.5) | The hydrophobic phenyl and diethylamino groups are expected to limit aqueous solubility.[3] |

| Ethanol | Protic, Polar | Moderate (5-10) | The compound is expected to be soluble in alcohols due to potential hydrogen bonding with the amide group.[4] |

| Acetone | Aprotic, Polar | High (>10) | Acetone is a versatile solvent for many organic compounds.[4] |

| Dichloromethane | Aprotic, Nonpolar | High (>10) | The chloroacetamide and phenyl groups suggest good solubility in chlorinated solvents. |

| Diethyl Ether | Aprotic, Nonpolar | Moderate (1-5) | Expected to have moderate solubility due to its nonpolar nature.[4] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very High (>20) | DMSO is a powerful solvent for a wide range of organic molecules.[2] |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, standardized experimental protocols must be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

The Shake-Flask Method: A Protocol for Equilibrium Solubility

This method is designed to determine the thermodynamic or equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC.

-

Data Analysis: Calculate the solubility in units such as mg/mL or mol/L.

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several physicochemical factors.

Caption: Key Factors Affecting Solubility.

-

Temperature: For most solid solutes, solubility increases with temperature. This is an important consideration for both storage and formulation.

-

pH: The presence of the basic diethylamino group means that the solubility of this compound will be highly dependent on the pH of the aqueous medium. In acidic conditions, the amine will be protonated, forming a more soluble salt.

-

Solvent Polarity: As indicated in the estimated solubility table, the polarity of the solvent plays a crucial role. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.

-

Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in solubility.

Conclusion

References

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide.

- National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

- PMC. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.

- ChemBK. (n.d.). N-Phenylacetamide.

- Stenutz. (n.d.). N-phenylacetamide.

- Wikipedia. (n.d.). Acetanilide.

- Maher, A., Croker, D., & Rasmuson, Å. C. (2010). Solubility of form III piracetam in a range of solvents. Journal of Chemical and Engineering Data, 55(11), 5314-5318.

- PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.

- NOAA. (n.d.). N,N-DIETHYLANILINE.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide

Introduction

2-Chloro-N-(4-(diethylamino)phenyl)acetamide is a substituted aromatic amide containing several key functional groups that make it a molecule of interest in synthetic chemistry, potentially as an intermediate for pharmaceuticals or dyes. Its structure comprises a chloroacetamide moiety attached to a para-substituted N,N-diethylaniline ring. Accurate structural confirmation and purity assessment are critical for any application, mandating a thorough spectroscopic analysis.

This guide provides a detailed exploration of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from closely related analogous compounds to predict and interpret its spectral characteristics. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic properties. The key components are:

-

A Chloroacetamide Group: Containing a reactive C-Cl bond, an amide linkage (-NH-C=O), and an adjacent methylene group (-CH₂-).

-

A 1,4-disubstituted (para) Aromatic Ring: Which will exhibit characteristic splitting patterns in NMR.

-

An N,N-diethylamino Group: A strong electron-donating group that significantly influences the electronic environment of the aromatic ring and possesses its own distinct proton and carbon signals.

The combined analysis of ¹H NMR, ¹³C NMR, IR, and MS provides a complete, self-validating picture of the molecule's identity and integrity.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules, while DMSO-d₆ is excellent for observing exchangeable protons like the N-H proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion and resolution.

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum in CDCl₃ would exhibit several distinct signals. The electron-donating diethylamino group will cause the aromatic protons ortho and meta to it to be shifted upfield (to lower ppm values) compared to benzene (7.34 ppm).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| ~8.0 - 8.5 | Broad Singlet | 1H | N-H (Amide) | The amide proton is often broad due to quadrupole coupling with the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this peak would be sharper and appear further downfield (~10.2 ppm), as seen in analogs like 2-chloro-N-(4-hydroxyphenyl)acetamide.[1] |

| ~7.3 - 7.5 | Doublet | 2H | Ar-H (H-2', H-6') | These protons are ortho to the electron-withdrawing acetamide group and meta to the electron-donating diethylamino group. The doublet arises from coupling to the H-3'/H-5' protons. Their downfield shift is driven by the deshielding effect of the amide. |

| ~6.6 - 6.8 | Doublet | 2H | Ar-H (H-3', H-5') | These protons are ortho to the strongly electron-donating diethylamino group, which shields them significantly, shifting them upfield. The signal is a doublet due to coupling with H-2'/H-6'. |

| ~4.1 - 4.3 | Singlet | 2H | -CH₂-Cl (H-2) | The methylene protons are adjacent to two electron-withdrawing groups (the carbonyl and the chlorine atom), causing a significant downfield shift. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with. Data for 2-chloro-N-(4-hydroxyphenyl)acetamide shows this peak at 4.21 ppm.[1] |

| ~3.3 - 3.5 | Quartet | 4H | -N-(CH₂CH₃)₂ (H-a) | These methylene protons are adjacent to the nitrogen atom and a methyl group. They will appear as a quartet due to coupling with the three protons of the methyl group (n+1 rule). |

| ~1.1 - 1.3 | Triplet | 6H | -N-(CH₂CH₃)₂ (H-b) | These terminal methyl protons are coupled to the adjacent methylene group and will appear as a triplet. This is a characteristic signal for an ethyl group. |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a single line.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

| ~164 - 166 | C=O (C-1) | The carbonyl carbon of an amide typically appears in this downfield region. Data for the analogous 2-chloro-N-(4-hydroxyphenyl)acetamide shows this peak at 164.76 ppm.[1] |

| ~145 - 147 | Ar-C (C-4') | This is the aromatic carbon directly attached to the diethylamino nitrogen. The strong electron-donating effect of nitrogen causes a significant downfield shift. |

| ~129 - 131 | Ar-C (C-1') | The carbon atom attached to the amide nitrogen. It is less deshielded than C-4'. |

| ~121 - 123 | Ar-C (C-2', C-6') | These carbons are ortho to the amide group. |

| ~112 - 114 | Ar-C (C-3', C-5') | These carbons are ortho to the strongly electron-donating diethylamino group, which shields them and shifts them significantly upfield. |

| ~44 - 46 | -N-(CH₂CH₃)₂ (C-a) | The methylene carbons directly attached to the nitrogen. |

| ~42 - 44 | -CH₂-Cl (C-2) | The carbon atom bonded to the chlorine atom is deshielded and appears in this region. The corresponding carbon in 2-chloro-N-(4-hydroxyphenyl)acetamide is at 43.42 ppm.[1] |

| ~12 - 14 | -N-(CH₂CH₃)₂ (C-b) | The terminal methyl carbons of the ethyl groups. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a modern, fast, and reliable method.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty accessory (or a pure KBr pellet) must be recorded and subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum will show characteristic absorption bands for the amide, aromatic, and alkyl functionalities.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale & Expert Insights |